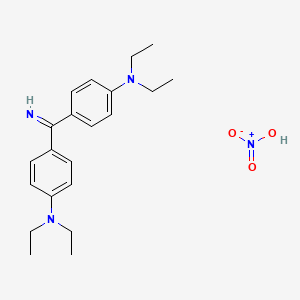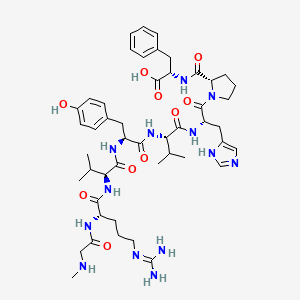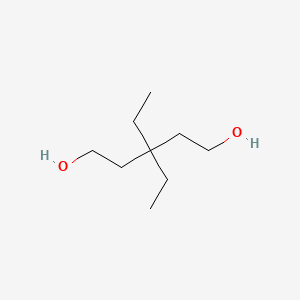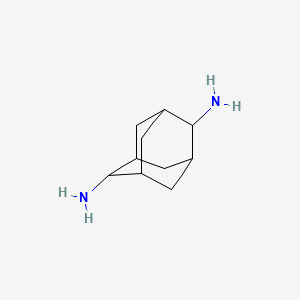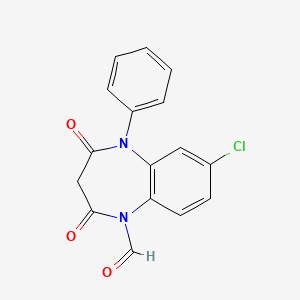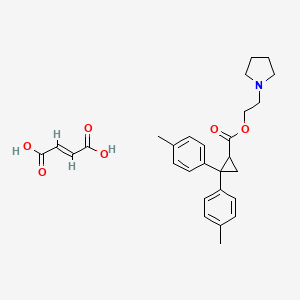![molecular formula C9H15NO B14659682 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one CAS No. 50741-19-0](/img/structure/B14659682.png)
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azabicyclo[331]nonan-8-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohex-3-ene-1-carbaldehyde with amines under specific conditions to form the bicyclic structure . Another approach includes the use of radical cyclization reactions, where starting amines are oxidized under a carbon monoxide atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially using hydrogenation techniques.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Lead tetraacetate, iodine, and other peroxides.
Reducing agents: Hydrogen gas with a suitable catalyst.
Bases: Potassium carbonate, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield various hydrogenated derivatives.
Scientific Research Applications
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its unique bicyclic structure that can interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Known for its antifungal properties.
9-Azabicyclo[3.3.1]nonane N-oxyl: Used as a catalyst in oxidation reactions.
Uniqueness
2-Methyl-2-azabicyclo[3.3.1]nonan-8-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other azabicyclo compounds .
Properties
CAS No. |
50741-19-0 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-2-azabicyclo[3.3.1]nonan-8-one |
InChI |
InChI=1S/C9H15NO/c1-10-5-4-7-2-3-9(11)8(10)6-7/h7-8H,2-6H2,1H3 |
InChI Key |
GSCZWUJHQWEXTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CCC(=O)C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


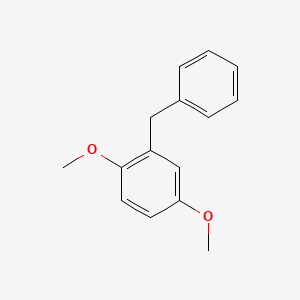
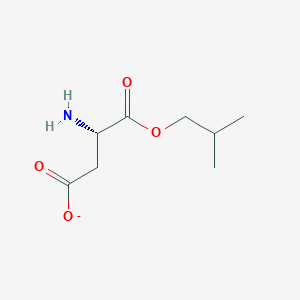
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)
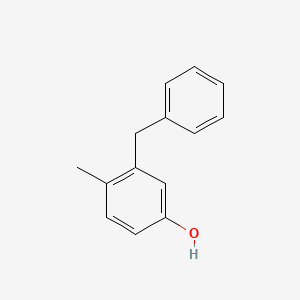
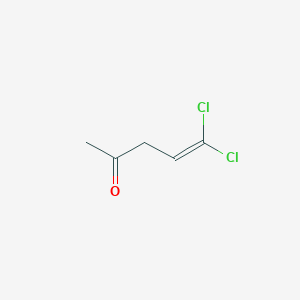
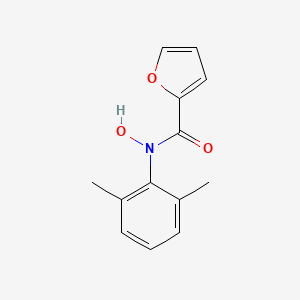
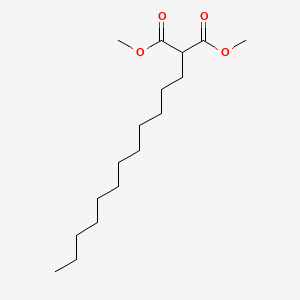
![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
